molecular formula C6H5BBrClO2 B573107 2-Bromo-5-chlorophenylboronic acid CAS No. 1217501-18-2

2-Bromo-5-chlorophenylboronic acid

Cat. No. B573107
CAS RN: 1217501-18-2
M. Wt: 235.268
InChI Key: ZWWJWGKFUCVGFU-UHFFFAOYSA-N
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Description

“2-Bromo-5-chlorophenylboronic acid” is a chemical compound with the molecular formula C6H5BBrClO2 . It has a molecular weight of 235.27 . It is a solid substance that is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “2-Bromo-5-chlorophenylboronic acid” involves various chemical reactions. For instance, it can catalyze the formation of amide bonds from amines and carboxylic acids . This process promotes greener amidations of carboxylic acids and amines in catalytic amounts, avoiding the requirement of preactivation of the carboxylic acid or use of coupling reagents .


Molecular Structure Analysis

The InChI code for “2-Bromo-5-chlorophenylboronic acid” is 1S/C6H5BBrClO2/c8-6-2-1-4 (9)3-5 (6)7 (10)11/h1-3,10-11H . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

“2-Bromo-5-chlorophenylboronic acid” is involved in various chemical reactions. For example, it can catalyze the formation of amide bonds from amines and carboxylic acids . This process promotes greener amidations of carboxylic acids and amines in catalytic amounts .


Physical And Chemical Properties Analysis

“2-Bromo-5-chlorophenylboronic acid” has a predicted boiling point of 363.4±52.0 °C and a predicted density of 1.79±0.1 g/cm3 . It has a pKa value of 7.28±0.58 (Predicted) .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-chlorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to the palladium (II) complex . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability in the gastrointestinal tract, and its ability to cross biological membranes.

Result of Action

The result of the action of 2-Bromo-5-chlorophenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Bromo-5-chlorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C . The presence of a palladium (II) complex is also necessary for the compound to exert its action .

Safety and Hazards

The safety information for “2-Bromo-5-chlorophenylboronic acid” includes several hazard statements: H302-H312-H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2-bromo-5-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWJWGKFUCVGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659363
Record name (2-Bromo-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217501-18-2
Record name (2-Bromo-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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